4-chloro-N-(2,2,6,6-tetramethylpiperidin-1-yl)benzenesulfonamide
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Overview
Description
4-chloro-N-(2,2,6,6-tetramethylpiperidin-1-yl)benzenesulfonamide is an organic compound that belongs to the class of sulfonamides. It is characterized by the presence of a 4-chlorobenzenesulfonamide group attached to a 2,2,6,6-tetramethylpiperidine moiety. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(2,2,6,6-tetramethylpiperidin-1-yl)benzenesulfonamide typically involves the reaction of 4-chlorobenzenesulfonyl chloride with 2,2,6,6-tetramethylpiperidine. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining consistent reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-(2,2,6,6-tetramethylpiperidin-1-yl)benzenesulfonamide undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom in the benzenesulfonamide group can be substituted by other nucleophiles.
Oxidation Reactions: The piperidine moiety can undergo oxidation to form corresponding N-oxides.
Reduction Reactions: The sulfonamide group can be reduced under specific conditions to form sulfinamides or thiols.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Reactions: Products include substituted benzenesulfonamides.
Oxidation Reactions: Products include N-oxides of the piperidine moiety.
Reduction Reactions: Products include sulfinamides or thiols.
Scientific Research Applications
4-chloro-N-(2,2,6,6-tetramethylpiperidin-1-yl)benzenesulfonamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonamide derivatives.
Biology: It is studied for its potential biological activities, including antimicrobial and enzyme inhibition properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the production of polymers and as a stabilizer in certain industrial processes.
Mechanism of Action
The mechanism of action of 4-chloro-N-(2,2,6,6-tetramethylpiperidin-1-yl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, leading to competitive inhibition. The piperidine moiety can interact with various receptors or ion channels, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2,2,6,6-Tetramethylpiperidine: A hindered amine used in organic synthesis.
4-chlorobenzenesulfonamide: A simpler sulfonamide derivative with similar functional groups.
N-(2,2,6,6-Tetramethylpiperidin-4-yl)methacrylamide: A related compound used in polymer chemistry.
Uniqueness
4-chloro-N-(2,2,6,6-tetramethylpiperidin-1-yl)benzenesulfonamide is unique due to the combination of the 4-chlorobenzenesulfonamide and 2,2,6,6-tetramethylpiperidine moieties This combination imparts specific chemical and biological properties that are not found in simpler analogs
Properties
IUPAC Name |
4-chloro-N-(2,2,6,6-tetramethylpiperidin-1-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23ClN2O2S/c1-14(2)10-5-11-15(3,4)18(14)17-21(19,20)13-8-6-12(16)7-9-13/h6-9,17H,5,10-11H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOUUVVYSDDXGMD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC(N1NS(=O)(=O)C2=CC=C(C=C2)Cl)(C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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